molecular formula C9H12FN3O B13656074 3-Fluoro-5-morpholinopyridin-2-amine

3-Fluoro-5-morpholinopyridin-2-amine

Cat. No.: B13656074
M. Wt: 197.21 g/mol
InChI Key: GVVXWULLMBQXHX-UHFFFAOYSA-N
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Description

3-Fluoro-5-morpholinopyridin-2-amine is a pyridine derivative characterized by a fluorine atom at position 3, a morpholine ring at position 5, and an amine group at position 2. This compound is of interest in medicinal chemistry due to its structural versatility, particularly in kinase inhibitor design and as a synthetic intermediate .

Properties

Molecular Formula

C9H12FN3O

Molecular Weight

197.21 g/mol

IUPAC Name

3-fluoro-5-morpholin-4-ylpyridin-2-amine

InChI

InChI=1S/C9H12FN3O/c10-8-5-7(6-12-9(8)11)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12)

InChI Key

GVVXWULLMBQXHX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(N=C2)N)F

Origin of Product

United States

Preparation Methods

The synthesis of 3-Fluoro-5-morpholinopyridin-2-amine involves several steps. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as tetra-n-butylammonium fluoride (TBAF). The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures .

Industrial production methods for fluorinated pyridines often involve large-scale reactions using similar nucleophilic substitution techniques. The availability of fluorinated synthetic blocks and effective fluorinating reagents has facilitated the industrial production of these compounds .

Chemical Reactions Analysis

3-Fluoro-5-morpholinopyridin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include TBAF for nucleophilic substitution, KMnO4 for oxidation, and LiAlH4 for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Fluoro-5-morpholinopyridin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

    Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their biological activity.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-morpholinopyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Analysis and Structural Features

The following table summarizes key structural and molecular properties of 3-Fluoro-5-morpholinopyridin-2-amine and related pyridine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
3-Fluoro-5-morpholinopyridin-2-amine F (3), morpholine (5), NH₂ (2) C₉H₁₁FN₃O 196.20 High solubility (morpholine), metabolic stability (F), amine reactivity
5-Bromo-2-morpholinopyridin-3-amine Br (5), morpholine (2), NH₂ (3) C₉H₁₁BrN₃O 260.11 Bulky bromine (steric effects), reduced solubility vs. F analog
5-Fluoro-3-iodopyridin-2-amine F (5), I (3), NH₂ (2) C₅H₄FIN₂ 253.01 Heavy halogen (I) for radiolabeling, potential toxicity concerns
2-Fluoro-5-aminopyridine F (2), NH₂ (5) C₅H₅FN₂ 112.10 Simple structure, limited solubility, high reactivity at NH₂
3-ethynyl-5-fluoropyridin-2-amine F (5), ethynyl (3), NH₂ (2) C₇H₅FN₂ 136.13 Sp-hybridized ethynyl for click chemistry, moderate stability
5-Fluoro-N-methylpyridin-2-amine F (5), NHCH₃ (2) C₆H₇FN₂ 126.13 Methylated amine (reduced basicity), improved lipophilicity
3-Methoxy-5-(trifluoromethyl)pyridin-2-amine OCH₃ (3), CF₃ (5), NH₂ (2) C₈H₈F₃N₂O 221.16 Trifluoromethyl enhances lipophilicity, methoxy modulates electron density

Functional Group Impact on Properties

  • Morpholine vs. Halogens: The morpholine group in 3-Fluoro-5-morpholinopyridin-2-amine improves solubility compared to bromine or iodine analogs (e.g., 5-Bromo-2-morpholinopyridin-3-amine) but may introduce steric hindrance in binding interactions .
  • Fluorine vs. Trifluoromethyl : Fluorine at position 3 (target compound) provides electronegativity without excessive bulk, whereas trifluoromethyl (e.g., 3-Methoxy-5-(trifluoromethyl)pyridin-2-amine) increases lipophilicity but may reduce metabolic stability .
  • Amine Modifications : Methylation of the amine (5-Fluoro-N-methylpyridin-2-amine) reduces basicity, altering pharmacokinetic profiles compared to the primary amine in the target compound .

Key Differentiators of 3-Fluoro-5-morpholinopyridin-2-amine

The combination of fluorine and morpholine in this compound balances electronic effects, solubility, and steric accessibility. Unlike halogenated analogs (e.g., bromine or iodine), fluorine minimizes steric bulk while maintaining metabolic resistance. Compared to trifluoromethyl or ethynyl derivatives, the morpholine ring provides a polar motif that enhances aqueous solubility, critical for bioavailability in drug development .

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